
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline
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Overview
Description
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is a chemical compound that features a pyrazole ring substituted with a methoxy group and a trifluoromethyl group, attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the methoxy and trifluoromethyl groups. One common method involves the reaction of 5-methoxy-3-(trifluoromethyl)-1H-pyrazole with aniline under specific conditions to yield the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)aniline
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is unique due to the presence of both a pyrazole ring and an aniline moiety, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and biological properties. The compound integrates a pyrazole ring with an aniline moiety, characterized by the molecular formula C₁₁H₁₀F₃N₃O and a molecular weight of 257.21 g/mol. Its structure includes a methoxy group and a trifluoromethyl group, which are crucial for its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, thereby modulating enzyme activities and receptor signaling pathways. Research indicates that this compound can act as an inhibitor in various biochemical assays, demonstrating significant effects on enzyme interactions.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which is valuable in the development of therapeutic agents targeting diseases linked to enzyme dysfunction.
- Receptor Modulation : The compound may influence receptor signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Biochemical Assays : In various assays, this compound has been utilized to study its inhibitory effects on enzymes. These studies suggest that the compound can effectively alter enzyme activity, providing insights into its potential therapeutic uses in pharmacology and biochemistry .
- Pharmacological Potential : A study highlighted its potential as a lead compound for developing inhibitors targeting specific enzymes or receptors. This research underscores the importance of understanding the interaction mechanisms to optimize the compound for therapeutic applications .
- Comparative Studies : Comparative analyses with structurally similar compounds have shown that this compound exhibits distinct biological properties due to its unique structural features. For instance, compounds lacking the pyrazole ring do not demonstrate the same level of biological activity .
Data Table: Biological Activity Comparison
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Pyrazole ring + Aniline moiety | Significant enzyme inhibition |
4-Methoxy-3-(trifluoromethyl)aniline | Methoxy and trifluoromethyl groups | Moderate inhibition |
3-Methoxy-5-(trifluoromethyl)phenylboronic acid | Similar trifluoromethyl substitution | Limited activity |
Synthesis and Application
The synthesis of this compound typically involves several steps, including oxidation and reduction reactions using common reagents like potassium permanganate and sodium borohydride. Optimized reaction conditions are essential for maximizing yield and purity, often followed by purification techniques such as recrystallization or chromatography .
Q & A
Q. Basic: What are the recommended synthetic routes for 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline, and how do substituents influence reaction efficiency?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the methoxy group can be introduced via alkylation of a hydroxyl precursor, while the trifluoromethyl group is often incorporated using fluorinated building blocks (e.g., trifluoromethyl iodide). Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core .
- Substitution : Replacing leaving groups (e.g., halides) on the aniline ring with tetrazole or pyrazole moieties under basic conditions .
Substituents like methoxy groups enhance electron density, facilitating SNAr but potentially hindering electrophilic reactions. The trifluoromethyl group’s electron-withdrawing nature may reduce reactivity in certain contexts .
Q. Basic: What analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (e.g., unreacted intermediates). Use reversed-phase C18 columns with UV detection at 254 nm for optimal resolution .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; trifluoromethyl as a singlet near δ 120–130 ppm in 19F NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C12H11F3N3O: calculated 286.09) .
Q. Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed?
Methodological Answer:
Regioselectivity depends on steric and electronic factors. For example:
- Microwave-assisted synthesis : Enhances control over reaction kinetics, favoring the 1,3-dipolar cycloaddition pathway .
- Catalytic modulation : Use of Lewis acids (e.g., ZnCl2) directs substituents to the 3- or 5-position of the pyrazole .
- Precursor design : Electron-deficient β-keto esters favor trifluoromethyl group incorporation at the 3-position .
Contradictions in regioselectivity outcomes between studies may arise from solvent polarity or temperature variations .
Q. Advanced: What strategies mitigate instability of the aniline moiety during reactions?
Methodological Answer:
The aniline group is prone to oxidation and hydrolysis. Mitigation strategies include:
- Protective groups : Acetylation (using acetic anhydride) or tert-butoxycarbonyl (Boc) protection prevents unwanted side reactions .
- Low-temperature conditions : Reactions conducted below 0°C reduce oxidation rates .
- Inert atmospheres : Nitrogen or argon prevents aerial oxidation during synthesis .
Post-reaction deprotection (e.g., acidic hydrolysis for Boc groups) restores the free aniline .
Q. Advanced: How should researchers resolve contradictory spectral data (e.g., NMR vs. MS)?
Methodological Answer:
- Cross-validation : Compare with synthesized analogs (e.g., 4-(3-methylpyrazol-1-yl)aniline) to isolate spectral artifacts .
- Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments, especially in aromatic regions .
- Isotopic labeling : Deuterated solvents (e.g., DMSO-d6) improve signal resolution in crowded spectra .
Contradictions may arise from tautomerism (e.g., pyrazole NH tautomers) or residual solvents; drying samples under vacuum reduces solvent interference .
Q. Advanced: What are the key considerations for stability studies under varying pH and temperature?
Methodological Answer:
- pH-dependent degradation : Use buffered solutions (pH 1–13) and monitor via HPLC. The compound is prone to hydrolysis in acidic conditions (pH < 3) due to protonation of the aniline nitrogen .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (e.g., >200°C for the trifluoromethyl group’s stability) .
- Light sensitivity : UV-visible spectroscopy under accelerated light exposure (ICH Q1B guidelines) assesses photodegradation pathways .
Q. Advanced: How can impurities (e.g., regioisomers or des-methyl analogs) be identified and quantified?
Methodological Answer:
- Preparative HPLC : Isolate impurities using gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
- LC-MS/MS : Characterize impurities by fragmentation patterns (e.g., loss of CF3 or methoxy groups) .
- Synthetic controls : Compare retention times and spectra with intentionally synthesized impurities (e.g., 4-[3-methoxy-5-(trifluoromethyl)pyrazol-1-yl]aniline) .
Q. Advanced: What computational methods predict reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack (e.g., C-4 of the pyrazole) .
- Molecular docking : Models interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory analogs) .
- Solvent-effect simulations : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMF vs. DMSO) .
Properties
Molecular Formula |
C11H10F3N3O |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
4-[5-methoxy-3-(trifluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H10F3N3O/c1-18-10-6-9(11(12,13)14)16-17(10)8-4-2-7(15)3-5-8/h2-6H,15H2,1H3 |
InChI Key |
HCKIIZZPSIMTPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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